Phenyl 2,3-dibromo-2-(bromomethyl)butanoate
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Overview
Description
Phenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a butanoate ester, which is further substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the esterification of 2,3-dibromo-2-(bromomethyl)butanoic acid with phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Phenyl 2,3-dihydroxy-2-(hydroxymethyl)butanoate.
Reduction: Phenyl 2,3-dibromo-2-(hydroxymethyl)butanol.
Oxidation: Phenyl 2,3-dibromo-2-(carboxymethyl)butanoic acid.
Scientific Research Applications
Phenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of Phenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3-dichloro-2-(chloromethyl)butanoate: Similar structure but with chlorine atoms instead of bromine.
Phenyl 2,3-diiodo-2-(iodomethyl)butanoate: Similar structure but with iodine atoms instead of bromine.
Phenyl 2,3-difluoro-2-(fluoromethyl)butanoate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Phenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make the compound more suitable for specific applications, such as in the synthesis of brominated pharmaceuticals and materials.
Properties
CAS No. |
62918-51-8 |
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Molecular Formula |
C11H11Br3O2 |
Molecular Weight |
414.92 g/mol |
IUPAC Name |
phenyl 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H11Br3O2/c1-8(13)11(14,7-12)10(15)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
XCFJIXSDMZBBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)(C(=O)OC1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
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